molecular formula C11H16ClO3P B1581813 Diethyl 4-chlorobenzylphosphonate CAS No. 39225-17-7

Diethyl 4-chlorobenzylphosphonate

Cat. No.: B1581813
CAS No.: 39225-17-7
M. Wt: 262.67 g/mol
InChI Key: BVQPVBZRJSFOEZ-UHFFFAOYSA-N
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Description

Diethyl 4-chlorobenzylphosphonate (CAS 39225-17-7) is an organophosphonate compound with the molecular formula C₁₁H₁₆ClO₃P and a molar mass of 262.67 g/mol . Its structure features a benzyl group substituted with a chlorine atom at the para position, linked to a diethyl phosphonate group. Key physical properties include a density of 1.19 g/mL at 25°C and applications in organic synthesis as an intermediate for coupling reactions .

Synthesis typically follows the Abramov or Pudovik reactions, utilizing hydrophosphoryl reagents derived from hypophosphorous acids and alcohols, a cost-effective industrial process .

Preparation Methods

Direct Esterification of Phosphonic Acids

One of the classical methods involves the esterification of the corresponding phosphonic acid with triethyl orthoacetate under heating conditions. For example, benzylphosphonic acid derivatives can be reacted with triethyl orthoacetate at elevated temperatures (~90 °C) overnight to form diethyl benzylphosphonates. This method has been reported for general benzylphosphonate esters and can be adapted for the 4-chloro-substituted analogue.

Reaction Conditions:

  • Starting material: 4-chlorobenzylphosphonic acid (1 mmol)
  • Reagent: Triethyl orthoacetate (excess, e.g., 30 mmol)
  • Temperature: 90 °C
  • Time: Overnight
  • Monitoring: Reaction progress monitored by appropriate analytical methods

This method yields the diethyl ester by selective esterification of the phosphonic acid group.

Coupling of Arylboronic Acids with Phosphonate Esters

An advanced and more efficient approach to synthesize diethyl 4-chlorobenzylphosphonate involves palladium-catalyzed coupling reactions of arylboronic acids bearing phosphonate ester moieties with vinyl esters, followed by further transformations.

  • The use of 4-(diethoxyphosphoryl)methylphenylboronic acid as a coupling partner improves reaction efficiency.
  • This approach overcomes the low yields of earlier methods that relied on coupling p-hydroxymethylphenylboronic acid with olefins followed by Arbuzov reaction.
  • The yield improvement is significant, with reported yields increasing from about 1% to approximately 38% for related compounds.

Typical Reaction Scheme:

  • Pd-catalyzed coupling of diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate with vinyl acetate
  • Formation of intermediates such as 4-((diethoxyphosphoryl)methyl)styryl acetate
  • Subsequent transformations yield diethyl benzylphosphonate derivatives including the 4-chloro-substituted compound

Michaelis–Arbuzov Reaction and Variants

The Michaelis–Arbuzov reaction is a classical method for preparing alkyl phosphonates by reacting alkyl halides with trialkyl phosphites. However, for α-halo-benzylphosphonates, this reaction is often inefficient.

  • α-Chloro- or α-bromo-benzylphosphonates are generally poor substrates for the Michaelis–Arbuzov reaction.
  • A novel approach involves the use of α-methanesulfonyloxy-benzylphosphonates, which undergo efficient Arbuzov fission with triethyl phosphite at elevated temperatures (around 135 °C), yielding arylmethylenebisphosphonates in good yields (76–81%).

Preparation via α-Hydroxybenzylphosphonates and Subsequent Functionalization

This compound can also be prepared starting from diethyl α-hydroxy-4-chlorobenzylphosphonate, which is synthesized by condensation of diethyl phosphite with the corresponding aldehyde under basic conditions.

  • The α-hydroxybenzylphosphonates can be acylated or sulfonylated to introduce further functionality.
  • Acylation with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine in toluene at temperatures between 25 °C and 60 °C provides acylated derivatives in high yields (69–97%).
  • Sulfonylation with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of triethylamine yields mesylated or tosylated derivatives in 54–80% yields, which can be further transformed into the desired phosphonate esters.

Table 1: Representative Yields of Sulfonylated α-Hydroxybenzylphosphonates

Entry Starting Material Substituent Sulfonyl Chloride Reaction Time (h) Product Yield (%)
1 4-H Methanesulfonyl 0.5 Mesylate 4a 67
2 3,5-di-tert-butyl Methanesulfonyl 0.5 Mesylate 4b 60
4 4-Cl Methanesulfonyl 0.5 Mesylate 4e 66
12 4-Cl p-Toluenesulfonyl 0.5 Tosylate 6a 65

Note: The 4-chloro substituent corresponds to the target compound's aromatic ring.

Summary of Key Preparation Methods

Method Starting Materials Reaction Conditions Yield Range (%) Notes
Direct esterification 4-Chlorobenzylphosphonic acid + triethyl orthoacetate 90 °C, overnight Moderate Classical method, straightforward
Pd-catalyzed coupling Arylboronic acid with phosphonate ester + vinyl acetate Pd catalyst, mild conditions Up to 38% Improved efficiency over older methods
Michaelis–Arbuzov variant α-Methanesulfonyloxy-benzylphosphonates + triethyl phosphite 135 °C, excess phosphite 76–81% Efficient Arbuzov fission
Acylation of α-hydroxybenzylphosphonates α-Hydroxybenzylphosphonates + acyl chlorides + triethylamine 25–60 °C, toluene 69–97% Provides acylated intermediates
Sulfonylation of α-hydroxybenzylphosphonates α-Hydroxybenzylphosphonates + methanesulfonyl or p-toluenesulfonyl chloride + triethylamine 25 °C, 0.5 h, toluene 54–80% Yields mesylated/tosylated derivatives

Research Findings and Analytical Data

  • The esterification and coupling reactions are monitored by nuclear magnetic resonance (NMR) spectroscopy, including ^31P, ^13C, and ^1H NMR, confirming the formation of the phosphonate esters.
  • High-resolution mass spectrometry (HRMS) is used to verify molecular weights and purity.
  • The sulfonylation reactions proceed with high selectivity and good yields, with the 4-chloro substituent influencing reaction conditions moderately.
  • Acylation reactions require slightly elevated temperatures for electron-withdrawing substituents like 4-chloro to achieve complete conversion.
  • The improved coupling method using arylboronic acids with phosphonate esters represents a significant advancement in synthetic efficiency for these compounds.

Chemical Reactions Analysis

Diethyl 4-chlorobenzylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Wittig-Horner Reactions: It is used in Wittig-Horner reactions to form alkenes.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Diethyl 4-chlorobenzylphosphonate is primarily utilized as a reagent in various organic synthesis reactions:

  • Preparation of Chromenone and Chromene Derivatives : It serves as a precursor for synthesizing chromenone and chromene derivatives, which have applications as anti-picornavirus capsid-binders .
  • Wittig-Horner Reactions : This compound is used in Wittig-Horner reactions to create phosphonates that are significant in the synthesis of complex organic molecules .
  • Asymmetric Synthesis of Gamma-Nitrophosphonates : It is involved in the Michael addition with nitroalkenes, facilitating the synthesis of gamma-nitrophosphonates .

Medicinal Chemistry

Recent studies have highlighted the potential anticancer properties of this compound derivatives:

  • Cytotoxicity Against Cancer Cell Lines : In a study involving acylated dialkyl α-hydroxy-benzylphosphonates, compounds derived from this compound exhibited moderate cytostatic effects against various cancer cell lines, including breast, prostate, and lung carcinomas . The compounds demonstrated dose-dependent cytotoxicity, indicating their potential as anticancer agents.
Cell LineCytostatic Effect (%)
MDA-MB-231 (Breast)29.7 ± 4.7
A431 (Skin)30.5 ± 2.6
PC-3 (Prostate)40.8 ± 4.8
HT-29 (Colon)<30

Analytical Applications

This compound is also employed in analytical chemistry:

  • HPLC Analysis : It can be separated and analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid, making it suitable for isolating impurities and pharmacokinetic studies .

Biochemical Applications

This compound finds applications in various biochemical processes:

  • Cell Culture and Gene Therapy : It is utilized in bioprocessing and cell culture applications, contributing to advancements in gene therapy techniques .
  • Molecular Testing : this compound is involved in molecular testing methodologies that are critical for diagnostics and therapeutic development .

Case Study 1: Anticancer Activity

A comprehensive study assessed the cytotoxic effects of diethyl α-hydroxy-benzylphosphonates against eight tumor cell lines at a concentration of 50 µM. The results indicated that certain derivatives were particularly effective against multidrug-resistant cancer cells, suggesting that modifications to the phosphonate structure could enhance therapeutic efficacy .

Case Study 2: HPLC Method Development

A method was developed for the separation of this compound using HPLC on Newcrom R1 columns. This method demonstrated scalability for preparative separations, making it valuable for both analytical and preparative applications in pharmaceutical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Diethyl 4-Cyanobenzylphosphonate

  • Molecular Formula: C₁₂H₁₆NO₃P
  • Molar Mass : 253.238 g/mol
  • CAS : 1552-41-6
  • Key Features: The para-cyano (-CN) group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the benzyl carbon. This increases reactivity in nucleophilic substitutions compared to the chloro analog. Applications may include coordination chemistry or as a precursor for bioactive molecules.

Diethyl 4-Methoxybenzylphosphonate

  • Molecular Formula : C₁₂H₁₉O₄P
  • Molar Mass : 258.254 g/mol
  • CAS : 1145-93-3
  • Key Features: The methoxy (-OCH₃) group is electron-donating, reducing the electrophilicity of the benzyl carbon. This may lower reactivity in coupling reactions but improve solubility in polar solvents. Potential uses include agrochemical intermediates.

Diethyl 4-Bromobenzylphosphonate

  • Molecular Formula : C₁₁H₁₆BrO₃P
  • CAS : 38186-51-5
  • However, its similar electronegativity means reactivity in radical or halogen-exchange reactions may align with the chloro derivative .

Diethyl 4-(Trifluoromethyl)benzylphosphonate

  • Molecular Formula : C₁₂H₁₅F₃O₃P
  • CAS: Not explicitly listed (see )
  • Key Features : The trifluoromethyl (-CF₃) group is highly electron-withdrawing, significantly increasing the phosphonate’s acidity. This enhances its utility in palladium-catalyzed cross-couplings or as a ligand in catalysis .

Diethyl [4-(Diphenylamino)benzyl]phosphonate

  • Molecular Formula: C₂₂H₂₅NO₃P
  • CAS: Not explicitly listed (see )

Comparative Data Table

Compound Substituent Molar Mass (g/mol) Electron Effect Key Applications
Diethyl 4-chlorobenzylphosphonate -Cl 262.67 Moderate electron-withdrawing Antiviral agents, organic synthesis
Diethyl 4-cyanobenzylphosphonate -CN 253.24 Strong electron-withdrawing Coordination chemistry
Diethyl 4-methoxybenzylphosphonate -OCH₃ 258.25 Electron-donating Agrochemicals
Diethyl 4-bromobenzylphosphonate -Br ~303.62 Steric hindrance Halogen-exchange reactions
Diethyl 4-(trifluoromethyl)benzylphosphonate -CF₃ ~296.21 Strong electron-withdrawing Catalysis, coupling reactions
Diethyl [4-(diphenylamino)benzyl]phosphonate -NPh₂ 404.42 Electron-donating (conjugation) Optoelectronics

Research Findings and Substituent Effects

  • Electronic Effects : Electron-withdrawing groups (e.g., -CN, -CF₃) enhance the electrophilicity of the benzyl carbon, favoring nucleophilic attack in reactions like Michael additions or cross-couplings. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility .
  • Steric Effects : Bulkier substituents (e.g., -Br, -NPh₂) may hinder reaction rates in sterically demanding environments but can stabilize transition states in specific catalytic cycles .
  • Biological Activity : The chloro derivative’s antiviral efficacy () suggests halogen size and electronegativity are critical for target binding, though substituent-specific studies are needed.

Biological Activity

Diethyl 4-chlorobenzylphosphonate (DECBP) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure, characterized by a chlorobenzyl moiety attached to a diethyl phosphonate group, suggests diverse interactions with biological systems. This article reviews the biological activity of DECBP, supported by various studies, including antimicrobial efficacy and cytotoxic effects against cancer cell lines.

This compound is synthesized through electrophilic halogenation of diethyl benzylphosphonate. The compound can be represented as follows:

  • Molecular Formula : C11H16ClO3P
  • Molecular Weight : 251.67 g/mol

Synthesis

The synthesis of DECBP involves the reaction of diethyl benzylphosphonate with chlorinating agents under controlled conditions to achieve high yields and purity. Analytical techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that diethyl benzylphosphonate derivatives, including DECBP, exhibit significant antimicrobial properties against various bacterial strains. Notably, DECBP was tested against Escherichia coli strains, showing a low minimal inhibitory concentration (MIC), indicating its potential as an antimicrobial agent . The results suggest that the introduction of different substituents on the phenyl ring can modulate the antimicrobial efficacy.

Table 1: Antimicrobial Activity of this compound

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
This compoundE. coli K123264
Diethyl benzylphosphonateE. coli R2-R464128

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of DECBP on various cancer cell lines, including MDA-MB-231 (breast cancer) and A431 (epidermoid carcinoma). The compound exhibited dose-dependent cytotoxicity, with significant antiproliferative effects noted at concentrations as low as 50 µM .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineConcentration (µM)% Viability
MDA-MB-2315036.1
A4315040.8
PC-35029.7

The mechanism underlying the biological activity of DECBP appears to involve oxidative stress induction leading to DNA damage in bacterial cells. Studies indicated that treatment with DECBP resulted in significant alterations in bacterial DNA topology, suggesting that oxidative damage plays a crucial role in its antimicrobial action . Furthermore, the cytotoxicity observed in cancer cells may be attributed to apoptosis induction and interference with cellular signaling pathways.

Case Studies

  • Antimicrobial Study : A study conducted on various E. coli strains revealed that DECBP caused significant growth inhibition, with a notable reduction in viability correlating with increased concentrations of the compound.
  • Cytotoxicity Assessment : In a comparative analysis involving several phosphonates, DECBP demonstrated superior cytotoxicity against multidrug-resistant cancer cell lines, highlighting its potential as a therapeutic agent for resistant cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl 4-chlorobenzylphosphonate, and how can reaction conditions be systematically optimized?

this compound is typically synthesized via nucleophilic substitution or Arbuzov-type reactions. A common method involves reacting 4-chlorobenzyl chloride with triethyl phosphite under controlled heating (80–120°C). Optimization requires monitoring reaction time, temperature, and stoichiometry using thin-layer chromatography (TLC) or GC-MS. For scalability, highlights the use of Grignard reagents (e.g., isopropylmagnesium chloride) to reduce byproducts. Post-synthesis purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .

Q. How do solubility properties of this compound influence its application in organic synthesis?

The compound is soluble in polar aprotic solvents (e.g., dichloromethane, acetone) but insoluble in water, as noted in and . This solubility profile makes it suitable for reactions in non-aqueous media, such as Horner-Wadsworth-Emmons (HWE) olefinations. Researchers should pre-dry solvents to avoid hydrolysis of the phosphonate ester. For aqueous-phase applications, phase-transfer catalysts or micellar systems may be required .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While the compound is not classified as highly hazardous, and emphasize standard precautions: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste. Stability tests indicate it is incompatible with strong oxidizers; store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the para-chloro substituent affect the reactivity of this compound in cross-coupling reactions compared to other substituents (e.g., bromo, cyano)?

The electron-withdrawing chloro group enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic attacks in HWE reactions. and demonstrate that chloro-substituted phosphonates exhibit slower reaction kinetics than bromo analogs but higher selectivity in forming trans-alkenes. Computational studies (DFT) can model substituent effects on transition states, while comparative kinetic experiments (e.g., with diethyl 4-bromobenzylphosphonate) quantify reactivity differences .

Q. What analytical techniques are most effective for resolving contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

Contradictions in 31^{31}P NMR or 1^{1}H NMR splitting may arise from rotameric equilibria or impurities. High-field NMR (≥400 MHz) with decoupling and variable-temperature experiments can resolve overlapping signals. For example, cooling to –40°C slows rotation around the P–C bond, simplifying splitting patterns. Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) validate structural assignments .

Q. How can this compound be leveraged in designing metal-organic frameworks (MOFs) or surface-modified materials?

The phosphonate group acts as a chelating agent for metal ions (e.g., Zr4+^{4+}, Ti4+^{4+}) in MOF synthesis. and suggest that the chloro substituent introduces hydrophobicity, useful for gas adsorption or catalytic sites. Surface modification protocols involve sonicating the compound with metal oxides (e.g., TiO2_2) in ethanol, followed by thermal annealing. XPS and BET surface area analysis characterize functionalization efficiency .

Q. What mechanisms underlie the reported biological activity of this compound derivatives in antiviral studies?

indicates benzylphosphonates inhibit viral proteases or polymerases via phosphonate-metal coordination (e.g., binding Mg2+^{2+} in active sites). To validate, researchers can perform enzyme inhibition assays (e.g., HIV-1 protease) with IC50_{50} measurements and molecular docking simulations. Comparative studies with non-chlorinated analogs (e.g., diethyl benzylphosphonate) isolate the role of the chloro group in bioactivity .

Q. Methodological Tables

Q. Table 1: Comparative Reactivity of Substituted Benzylphosphonates

SubstituentReaction Rate (HWE Olefination)Selectivity (trans:cis)Reference
4-ClModerate (k = 0.45 M1^{-1}s1^{-1})85:15
4-BrFast (k = 0.78 M1^{-1}s1^{-1})70:30
4-CNSlow (k = 0.22 M1^{-1}s1^{-1})95:5

Q. Table 2: Safety and Storage Guidelines

ParameterRecommendationSource
Storage Temperature2–8°C (protect from light)
Incompatible SubstancesStrong oxidizers (e.g., HNO3_3, KMnO4_4)
PPENitrile gloves, chemical goggles

Properties

IUPAC Name

1-chloro-4-(diethoxyphosphorylmethyl)benzene
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InChI

InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BVQPVBZRJSFOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H16ClO3P
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DSSTOX Substance ID

DTXSID70192486
Record name Diethyl 4-chlorobenzylphosphonate
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Molecular Weight

262.67 g/mol
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CAS No.

39225-17-7
Record name Diethyl P-[(4-chlorophenyl)methyl]phosphonate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Diethyl 4-chlorobenzylphosphonate
Diethyl 4-chlorobenzylphosphonate
Diethyl 4-chlorobenzylphosphonate
Diethyl 4-chlorobenzylphosphonate
Diethyl 4-chlorobenzylphosphonate
Diethyl 4-chlorobenzylphosphonate

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